
Umicore M51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umicore M51 is a metathesis catalyst known for its ability to facilitate olefin metathesis reactions. It is a metal-organic compound with the molecular formula C32H38Cl2N2O2Ru and a molecular weight of 654.63. This compound is widely used in organic synthesis, particularly in the pharmaceutical and polymer industries .
Preparation Methods
Umicore M51 is synthesized through a series of chemical reactions involving ruthenium as the central metal. The synthetic route typically involves the reaction of 1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene with dichlororuthenium(II) and 2-(1-methyl-2-oxopropoxy)benzylidene. The reaction conditions often include the use of inert atmospheres, such as argon, and controlled temperatures to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Umicore M51 primarily undergoes metathesis reactions, where it facilitates the exchange of alkylidene groups between olefins. This catalyst is highly effective in promoting ring-closing metathesis, cross-metathesis, and enyne metathesis reactions. Common reagents used in these reactions include various olefins and alkynes. The major products formed from these reactions are typically cyclic olefins, dienes, and other complex organic molecules .
Scientific Research Applications
Umicore M51 has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules through metathesis reactions.
Biology: Researchers use it to synthesize biologically active compounds and study their interactions.
Medicine: It plays a crucial role in the development of pharmaceutical agents, particularly in the synthesis of drug molecules.
Industry: This compound is used in the production of polymers and other industrial materials due to its efficiency in catalyzing metathesis reactions
Mechanism of Action
The mechanism of action of Umicore M51 involves the coordination of the ruthenium center with the olefin substrate, forming a metallacyclobutane intermediate. This intermediate then undergoes a series of bond rearrangements, leading to the formation of the desired metathesis products. The molecular targets and pathways involved in this process are primarily related to the activation and stabilization of the olefin substrates .
Comparison with Similar Compounds
Umicore M51 is unique due to its high catalytic activity and stability under various reaction conditions. Similar compounds include other ruthenium-based metathesis catalysts such as Grubbs Catalyst and Hoveyda-Grubbs Catalyst. Compared to these catalysts, this compound offers enhanced performance in specific metathesis reactions, making it a preferred choice for certain applications .
Properties
CAS No. |
1031262-71-1 |
|---|---|
Molecular Formula |
C32H38Cl2N2O2Ru |
Molecular Weight |
654.6 g/mol |
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-(3-oxobutan-2-yloxy)phenyl]methylidene]ruthenium |
InChI |
InChI=1S/C21H26N2.C11H12O2.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-8-6-4-5-7-11(8)13-10(3)9(2)12;;;/h9-12H,7-8H2,1-6H3;1,4-7,10H,2-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
HWROXMUMAOVDMX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C(=O)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




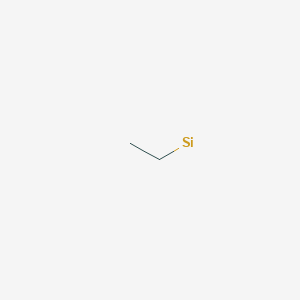

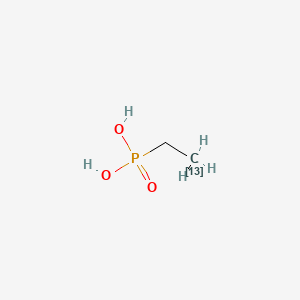
![6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055437.png)

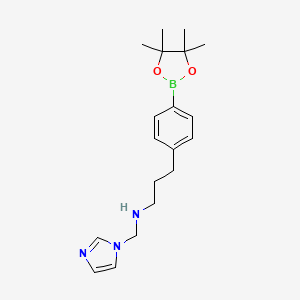

![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)

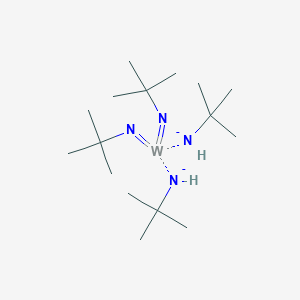
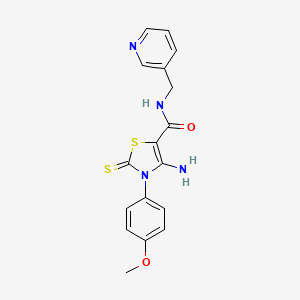
![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
